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Compound of Interest

Compound Name: GK420

Cat. No.: B15573836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical
development of TT-00420, a novel multi-kinase inhibitor, for the treatment of advanced solid
tumors. The information presented herein is compiled from publicly available data and is
intended to inform researchers, scientists, and drug development professionals on the
mechanism of action, safety, and preliminary efficacy of this compound.

Core Mechanism of Action

TT-00420 is a spectrum-selective multi-kinase inhibitor designed to concurrently target key
pathways involved in cell proliferation, angiogenesis, and immuno-oncology.[1] Its primary
targets include:

o Aurora kinases A/B: These are serine/threonine kinases that play a critical role in the
regulation of mitosis and cell division. Their inhibition by TT-00420 disrupts the cell cycle,
leading to apoptosis in rapidly dividing cancer cells.

o Janus kinases (JAKs): JAKs are crucial components of the signaling pathways for numerous
cytokines and growth factors. By inhibiting JAKs, TT-00420 can modulate the tumor
microenvironment and interfere with cancer cell survival and proliferation signals.[1]

o Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor
Receptors (VEGFRS): These receptor tyrosine kinases are key drivers of angiogenesis, the
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process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Inhibition of FGFRs and VEGFRs by TT-00420 can restrict tumor growth and metastasis.[1]

Preclinical studies have demonstrated the anti-tumor activity of TT-00420 in both in vitro and in
vivo models of various solid tumors, including triple-negative breast cancer (TNBC) and

cholangiocarcinoma (CCA).[1]

Signaling Pathway Inhibition by TT-00420

The following diagram illustrates the signaling pathways targeted by TT-00420.
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Caption: Mechanism of action of TT-00420 targeting key signaling pathways.

Clinical Development: Phase | Study in Advanced
Solid Tumors
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A first-in-human, Phase | dose-escalation and expansion study (NCT03654547) was conducted
to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy of TT-00420 as a single
agent in adult patients with advanced or metastatic solid tumors.[1]

Experimental Protocol: Phase | Trial (NCT03654547)

The following diagram outlines the workflow of the Phase I clinical trial.
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Caption: Workflow of the Phase I clinical trial of TT-00420.

Methodology:

¢ Study Design: This was a Phase I, first-in-human, open-label, dose-escalation and
expansion study.[1]
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» Patient Population: Adult patients with advanced or metastatic solid tumors were enrolled.[1]

o Treatment: TT-00420 was administered orally once daily (q.d.) in 28-day cycles. The
formulations were 1 mg and 5 mg capsules.[1]

o Dose Escalation: A Bayesian modeling approach with overdose control guided the dose
escalation.[1] Seven dose levels were evaluated: 1 mg, 3 mg, 5 mg, 8 mg, 10 mg, 12 mg,
and 15 mg q.d.[1]

e Primary Endpoints: The primary safety endpoints were the determination of dose-limiting
toxicities (DLTs) and a recommended dose for expansion (DRDE).[1]

» Secondary Endpoints: Secondary endpoints included pharmacokinetics (PK) and preliminary
efficacy, which was evaluated using RECIST v1.1 criteria.[1]

Clinical Data Summary

As of the data cutoff on February 7, 2022, a total of 48 patients with advanced solid tumors had
been enrolled in the study.[1]

Table 1: [ Escalati | Pati Y 1]

Dose Level (q.d.) Number of Patients (N)
1mg 1

3 mg 1

5 mg 4

8 mg 10

10 mg 6

12 mg 20

15 mg 6

Total 48

Table 2: Observed Dose-Limiting Toxicities (DLTs)[1]
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Number of DLT- Number of Patients
Evaluable Patients with DLTs

Dose Level (g.d.)

DLT Description

Grade 3 Palmar-

Plantar

8 mg - 1 )
Erythrodysaesthesia
Syndrome

15 mg - 2 Grade 3 Hypertension

Table 3: Common Drug-Related Treatment-Emergent

Adverse Events (TEAESs) atthe 12 mg DRDEJ1]

Grade 3
. Percentage Grade 3
Adverse Event Incidence (n) . Percentage
(%) Incidence (n)

(%)
Hypertension 11 55.0% 6 30.0%
Diarrhea 7 35.0% 1 5.0%
Mucosal

) 7 35.0% 1 5.0%

Inflammation
Palmar-Plantar
Erythrodysaesth 6 30.0% 0 0.0%
esia Syndrome
Vomiting 4 20.0% 0 0.0%

No Grade 4 suspected adverse events were reported.[1]

Preliminary Efficacy and Future Directions

TT-00420 monotherapy was found to be well-tolerated with favorable pharmacokinetic

characteristics. The observed TEAEs were manageable with concomitant treatments or dose

interruptions and were reversible upon discontinuation of the drug.[1]
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Stable disease lasting for six months or longer was observed in patients with colon cancer,
head and neck cancer, and peritoneal mesothelioma.[1] Based on the safety, efficacy, and
clinical PK data, a dose of 10 mg g.d. was recommended for the Phase Il study of TT-00420 in
patients with advanced cholangiocarcinoma.[1]

This early-phase data suggests that TT-00420 is a promising multi-targeted agent for the
treatment of advanced solid tumors, warranting further investigation in more advanced clinical
trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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